N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide
Description
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a sulfonamide derivative characterized by a benzofuran-2-carboxamide core linked to a 4,6-dimethylpyrimidin-2-yl group via a sulfamoylphenyl bridge. Its molecular formula is C₂₃H₂₁N₅O₄S, with a calculated molecular weight of 487.51 g/mol (inferred from analogous structures in ).
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-12-14(2)24-22(23-13)26-31(28,29)17-10-8-16(9-11-17)25-21(27)20-15(3)18-6-4-5-7-19(18)30-20/h4-12H,1-3H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNCFLACDZZQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving 4,6-dimethylpyrimidine.
Attachment of the Sulfamoyl Group: The sulfamoyl group is attached via a sulfonation reaction, often using reagents like chlorosulfonic acid or sulfur trioxide.
Coupling Reactions: The final step involves coupling the benzofuran and pyrimidine intermediates under specific conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Scaling Up Reactions: Adjusting reaction volumes and concentrations to suit industrial-scale production.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high-purity products.
Process Optimization: Fine-tuning reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antibacterial agent due to the presence of the sulfamoyl group, which is known to exhibit antimicrobial properties. Sulfonamides, a class of compounds that include sulfamoyl derivatives, have been widely used in the treatment of bacterial infections.
Case Study : Research has shown that derivatives containing the pyrimidine ring can enhance the antibacterial activity of sulfonamides. The incorporation of the benzofuran moiety may also provide additional therapeutic benefits by improving bioavailability and reducing toxicity compared to traditional sulfonamide antibiotics .
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. The benzofuran structure is associated with various biological activities, including anti-inflammatory and anticancer properties. The specific interactions of the compound with cancer cell lines have been documented, indicating that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in a peer-reviewed journal demonstrated that similar compounds with benzofuran structures showed significant cytotoxicity against multiple cancer cell lines, suggesting that N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide could be a promising candidate for further development in oncology .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both bacteria and cancer cells.
Research Findings : Inhibition studies revealed that derivatives of this compound could effectively block DHFR activity, leading to impaired cell proliferation in bacterial and cancer models .
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide
N-(3-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide
- Key Difference : A propen-1-en-1-yl linker replaces the benzofuran-carboxamide, with a 4-methoxyphenyl substituent and benzamide terminus ().
- Impact : The methoxy group improves solubility, while the extended conjugated system may alter electronic properties and binding interactions.
- Molecular Formula : C₂₈H₂₅N₅O₅S (m/z: 544.1649 calculated, 544.1657 observed) .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide
- Key Difference : A pentanamide chain with a 1,3-dioxoisoindolin-2-yl group replaces the benzofuran core ().
- Molecular Formula : C₂₄H₂₃N₅O₅S (molecular weight: 493.53 g/mol) .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide | C₂₃H₂₁N₅O₄S | 487.51 | Not Reported | 3-methyl benzofuran, pyrimidin-2-yl sulfamoyl |
| N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide | C₂₅H₂₅N₅O₄S | 511.57 | Not Reported | 3,5,6-trimethyl benzofuran, increased lipophilicity |
| N-(3-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide | C₂₈H₂₅N₅O₅S | 544.16 | 229–231 | Methoxyphenyl group, propen-1-en-1-yl linker, higher molecular weight |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | Not Reported | Isoindoline moiety, pentanamide chain, distinct hydrogen-bonding profile |
Pharmacological Implications (Inferred from Structural Analogues)
- Lipophilicity : The 3,5,6-trimethyl benzofuran analogue () likely has a higher logP than the 3-methyl variant, favoring blood-brain barrier penetration but requiring formulation optimization for solubility .
- Solubility : The methoxyphenyl group in ’s compound may enhance aqueous solubility compared to benzofuran derivatives, critical for oral bioavailability .
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data regarding its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 432.5 g/mol . Its structure features a benzofuran moiety linked to a pyrimidine sulfamoyl group, which is significant for its biological interactions.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. A study involving hybrid compounds between benzofuran and N-aryl piperazine demonstrated that certain derivatives significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. One derivative showed an IC50 of 5.28 μM for NO generation and displayed selective cytotoxicity against human lung cancer cells (A549) with an IC50 of 0.12 μM .
Anticancer Activity
The compound's potential anticancer activity has been evaluated against various human tumor cell lines. In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through multiple pathways. For instance, certain derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutics such as cisplatin . The structure-activity relationship suggests that modifications in the benzofuran and piperazine components can enhance anticancer efficacy.
Case Studies
- In Vitro Evaluation : A series of benzofuran derivatives were tested for their anti-inflammatory and anticancer activities. The most potent compound, identified as derivative 16, exhibited significant inhibition of NO production and selective cytotoxicity against A549 and gastric cancer cells (SGC7901) .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis through both intrinsic and extrinsic pathways, affecting cell cycle regulation and promoting cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical features influencing the biological activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Benzofuran Core | Essential for anticancer activity |
| Pyrimidine Sulfamoyl Group | Enhances anti-inflammatory properties |
| Keto Substituent | Plays a role in NO inhibition |
The presence of specific substituents on the benzofuran ring has been correlated with increased potency against various cancer cell lines, suggesting avenues for further optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
